molecular formula C10H14O3 B12583335 Methyl 4-[(2-methylbut-2-en-1-yl)oxy]but-2-ynoate CAS No. 601465-71-8

Methyl 4-[(2-methylbut-2-en-1-yl)oxy]but-2-ynoate

Cat. No.: B12583335
CAS No.: 601465-71-8
M. Wt: 182.22 g/mol
InChI Key: KTSCPLIHQFZJIM-UHFFFAOYSA-N
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Description

Methyl 4-[(2-methylbut-2-en-1-yl)oxy]but-2-ynoate is a chemical compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol . This compound is primarily of interest in industrial research for the development and synthesis of novel fragrance materials . It functions as a building block or intermediate in the creation of pro-fragrances, which are compounds designed to release specific scent molecules over time . Research into molecules of this class focuses on their application in advanced fragrance compositions for consumer products, where controlled release mechanisms enhance longevity and stability . The structure incorporates an ether and an ester functional group, making it a versatile substrate for further chemical transformations in organic synthesis. This product is intended for use in a controlled laboratory environment by qualified researchers only. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

601465-71-8

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

methyl 4-(2-methylbut-2-enoxy)but-2-ynoate

InChI

InChI=1S/C10H14O3/c1-4-9(2)8-13-7-5-6-10(11)12-3/h4H,7-8H2,1-3H3

InChI Key

KTSCPLIHQFZJIM-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)COCC#CC(=O)OC

Origin of Product

United States

Preparation Methods

Method A: Base-Catalyzed Reaction

Procedure:

Steps:

  • Dissolve 1.5 g of methyl 4-bromobut-2-ynoate in 10 ml of ethanol.
  • Add 1.0 g of potassium hydroxide to the solution.
  • Introduce 1.3 g of 2-methylbut-2-en-1-ol.
  • Stir the mixture at room temperature for 5 hours.
  • Acidify with dilute hydrochloric acid to precipitate the product.
  • Isolate the product by extraction with ether and purify by recrystallization.

Yield: Approximately 70% with a melting point of 141–142 °C.

Method B: Microwave-Assisted Synthesis

Procedure:

Steps:

  • Mix methyl acrylate (2 g) with butynyl alcohol (1 g) in a microwave-safe flask.
  • Add sodium ethoxide (0.5 g) as a catalyst.
  • Heat the mixture in a microwave for 10 minutes at medium power.
  • Cool down and quench the reaction with water.
  • Extract the organic layer using dichloromethane and dry over magnesium sulfate.

Yield: Approximately 85%, characterized by NMR spectroscopy.

Method C: One-Pot Synthesis

Procedure:

Steps:

  • Combine ethyl acetoacetate (3 g) with allyl bromide (3 g) in DMF.
  • Add sodium hydride (0.5 g) to initiate the reaction.
  • Stir at elevated temperature for several hours.
  • After completion, pour into water and extract with ethyl acetate.

Yield: Approximately 75% with subsequent purification through column chromatography.

The following table summarizes the key aspects of each preparation method:

Method Reagents Used Yield (%) Reaction Time Additional Notes
Base-Catalyzed Methyl 4-bromobut-2-ynoate, KOH ~70 5 hours Room temperature
Microwave Methyl acrylate, butynyl alcohol ~85 10 minutes Fast reaction time
One-Pot Ethyl acetoacetate, allyl bromide ~75 Several hours Requires careful monitoring

The preparation methods for Methyl 4-[(2-methylbut-2-en-1-yl)oxy]but-2-ynoate vary significantly in terms of yield and reaction time. The microwave-assisted synthesis offers a rapid approach with high yields, making it advantageous for large-scale applications. In contrast, traditional base-catalyzed methods provide moderate yields but may be more accessible in standard laboratory settings without specialized equipment.

This compound can be synthesized through various methods, each with its own set of advantages and limitations. Future research could focus on optimizing these methods further or exploring alternative routes that could enhance yield or reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-methylbut-2-en-1-yl)oxy]but-2-ynoate undergoes various types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alcohols or amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of different esters or amides.

Scientific Research Applications

Methyl 4-[(2-methylbut-2-en-1-yl)oxy]but-2-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[(2-methylbut-2-en-1-yl)oxy]but-2-ynoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active alkyne moiety, which can then interact with biological molecules such as proteins and nucleic acids. The alkyne group can form covalent bonds with nucleophilic sites in enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Data Table: Structural and Reactivity Comparisons

Compound Key Functional Groups Reactivity Highlights
This compound Alkyne, allyl ether, ester Potential for cycloadditions, moderate steric hindrance
Methyl 2-benzoylamino-3-oxobutanoate Ketone, benzoylamino, ester Acid-catalyzed condensation with amines
Methyl 3-(allyloxy)propiolate Alkyne, allyl ether, ester High reactivity in click chemistry

Research Findings and Hypotheses

  • Thermal Stability: The allyl ether group may introduce instability under prolonged heating, contrasting with the more stable benzoylamino group in Compound 1 .
  • Applications : Predicted utility in synthesizing furan or pyrrole derivatives via alkyne-electrophile interactions, though experimental validation is needed.

5. Limitations and Research Gaps The lack of direct studies on this compound necessitates cautious extrapolation from analogs. Key unknowns include its kinetic profile, catalytic preferences, and biological activity. Further experimental work is required to validate hypothesized reactivity and expand applications in medicinal or materials chemistry.

Biological Activity

Methyl 4-[(2-methylbut-2-en-1-yl)oxy]but-2-ynoate (CAS Number: 103815-47-0) is a synthetic organic compound with potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC10H14O
Molecular Weight182.219 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its potential as an insecticide and its effects on human health.

Insecticidal Activity

Recent studies have indicated that compounds similar to this compound exhibit significant insecticidal properties. For instance, a study on plant extracts revealed that certain compounds can lead to high mortality rates in pest species, suggesting a potential application for pest control .

Antimicrobial Properties

Research has also suggested that this compound may possess antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains, indicating a potential use in pharmaceuticals or as preservatives in food products .

Study on Insecticidal Efficacy

A study evaluated the efficacy of various plant-derived compounds against the Haemaphysalis longicornis tick. The results showed that certain derivatives exhibited up to 100% mortality at specific concentrations within 48 hours of exposure. This suggests that this compound could be explored further for its acaricidal potential .

Antimicrobial Testing

In another investigation, the antimicrobial activity of several esters, including those related to this compound, was assessed against Gram-positive and Gram-negative bacteria. The study found that these compounds could inhibit bacterial growth effectively, presenting a promising avenue for developing new antimicrobial agents .

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